molecular formula C7H9ClFNO2S B15299403 2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No.: B15299403
M. Wt: 225.67 g/mol
InChI Key: RHEZDYWOWDJHHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 2-(aminomethyl)benzenesulfonyl fluoride with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The compound is usually obtained as a white or off-white crystalline powder with a melting point of 183-191°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride primarily undergoes substitution reactions due to the presence of the sulfonyl fluoride group. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with this compound include sulfonamide derivatives and sulfonate esters. These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

2-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is often compared with other serine protease inhibitors such as phenylmethanesulfonyl fluoride (PMSF) and diisopropylfluorophosphate (DFP). While all these compounds inhibit serine proteases, this compound is more stable at low pH values and has lower toxicity compared to PMSF and DFP . This makes it a preferred choice in many biochemical applications.

List of Similar Compounds

  • Phenylmethanesulfonyl fluoride (PMSF)
  • Diisopropylfluorophosphate (DFP)
  • Pefabloc SC

Properties

Molecular Formula

C7H9ClFNO2S

Molecular Weight

225.67 g/mol

IUPAC Name

2-(aminomethyl)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c8-12(10,11)7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H

InChI Key

RHEZDYWOWDJHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)S(=O)(=O)F.Cl

Origin of Product

United States

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